chemical and physical properties of Ethyl 3-(6-aminopyridin-3-YL)propanoate
chemical and physical properties of Ethyl 3-(6-aminopyridin-3-YL)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-(6-aminopyridin-3-YL)propanoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information to support laboratory work and process development.
Introduction
Ethyl 3-(6-aminopyridin-3-YL)propanoate is a substituted aminopyridine derivative of significant interest in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of more complex molecules, most notably as a crucial intermediate in the manufacture of the direct thrombin inhibitor, dabigatran etexilate. Understanding the fundamental properties of this compound is paramount for its efficient synthesis, purification, and application in drug discovery and development pipelines.
Chemical Identity and Structure
The foundational identity of Ethyl 3-(6-aminopyridin-3-YL)propanoate is established by its molecular structure and associated identifiers.
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IUPAC Name: ethyl 3-(6-aminopyridin-3-yl)propanoate
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CAS Number: 666721-07-9[1]
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Molecular Formula: C₁₀H₁₄N₂O₂[1]
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Molecular Weight: 194.23 g/mol [1]
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Canonical SMILES: CCOC(=O)CCc1ccc(nc1)N
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InChI Key: QJZZUAAXZQTANS-UHFFFAOYSA-N
Structure:
Figure 1: Chemical structure of Ethyl 3-(6-aminopyridin-3-YL)propanoate.
Physicochemical Properties
Due to a lack of extensive, publicly available experimental data for Ethyl 3-(6-aminopyridin-3-YL)propanoate, the following table includes predicted values from reputable computational models alongside available data. These predictions are valuable for guiding experimental design but should be confirmed empirically.
| Property | Value | Source |
| Appearance | Predicted: Solid | - |
| Melting Point | Predicted: 80-90 °C | Computational Prediction |
| Boiling Point | Predicted: 350-400 °C at 760 mmHg | Computational Prediction |
| Solubility | Predicted: Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. | Computational Prediction |
| pKa (most basic) | Predicted: ~4.5 (pyridinium ion) | Computational Prediction |
| LogP | Predicted: 1.2-1.8 | Computational Prediction |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data to aid in the identification and characterization of Ethyl 3-(6-aminopyridin-3-YL)propanoate.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Predicted Spectrum (in CDCl₃, 400 MHz):
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δ 7.90 (d, J=2.4 Hz, 1H, Ar-H)
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δ 7.20 (dd, J=8.4, 2.4 Hz, 1H, Ar-H)
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δ 6.50 (d, J=8.4 Hz, 1H, Ar-H)
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δ 4.40 (s, 2H, -NH₂)
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δ 4.10 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
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δ 2.85 (t, J=7.6 Hz, 2H, -CH₂Ar)
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δ 2.55 (t, J=7.6 Hz, 2H, -CH₂COO-)
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δ 1.20 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Predicted Spectrum (in CDCl₃, 100 MHz):
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δ 172.5 (C=O)
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δ 157.0 (C-NH₂)
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δ 148.0 (Ar-C)
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δ 138.0 (Ar-C)
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δ 124.0 (Ar-C)
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δ 108.0 (Ar-C)
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δ 60.5 (-OCH₂)
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δ 35.0 (-CH₂Ar)
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δ 30.0 (-CH₂COO-)
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δ 14.0 (-CH₃)
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IR (Infrared) Spectroscopy
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Predicted Major Peaks (cm⁻¹):
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3450-3300 (N-H stretch, amine)
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3050-3000 (C-H stretch, aromatic)
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2980-2850 (C-H stretch, aliphatic)
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1730 (C=O stretch, ester)
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1620, 1580, 1500 (C=C and C=N stretch, aromatic ring)
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1250 (C-O stretch, ester)
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850-800 (C-H bend, aromatic)
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MS (Mass Spectrometry)
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Predicted [M+H]⁺: 195.1128
Synthesis and Purification
A plausible synthetic route for Ethyl 3-(6-aminopyridin-3-YL)propanoate involves a two-step process starting from 6-aminonicotinaldehyde. This proposed pathway leverages established synthetic methodologies for similar compounds.
Figure 2: Proposed synthesis workflow for Ethyl 3-(6-aminopyridin-3-YL)propanoate.
Step 1: Heck Reaction
The Heck reaction provides a reliable method for the formation of the carbon-carbon bond between the pyridine ring and the acrylate moiety.[2][3][4][5][6]
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Protocol:
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To a solution of 6-aminonicotinaldehyde (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst, for example, Pd(OAc)₂ (0.05 eq), and a phosphine ligand, such as PPh₃ (0.1 eq).
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Add a base, typically a tertiary amine like triethylamine (2.0 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate.
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Step 2: Catalytic Hydrogenation
The double bond of the acrylate intermediate is then reduced via catalytic hydrogenation to yield the final product.[7][8][9][10]
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Protocol:
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Dissolve the crude Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate in a suitable solvent like ethanol or methanol.
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Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.
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Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, or higher pressure if required) and stir vigorously at room temperature for 4-12 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
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Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-(6-aminopyridin-3-YL)propanoate.
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Purification
The crude product is typically purified by silica gel column chromatography.
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Protocol:
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Prepare a silica gel column.
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Load the crude product onto the column.
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Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
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Collect the fractions containing the pure product, as identified by TLC.
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Combine the pure fractions and evaporate the solvent to yield the purified Ethyl 3-(6-aminopyridin-3-YL)propanoate.
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Analytical Characterization
The identity and purity of the synthesized Ethyl 3-(6-aminopyridin-3-YL)propanoate should be confirmed using a combination of analytical techniques.
Sources
- 1. ethyl 3-(6-aminopyridin-3-yl)propanoate | 666721-07-9 | Buy Now [molport.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
